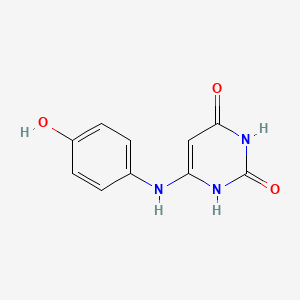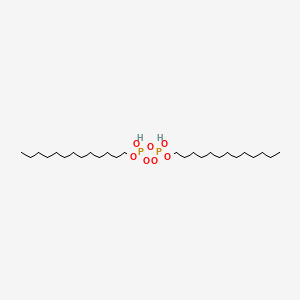
Diphosphoric acid, P,P'-ditridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphoric acid, P,P’-ditridecyl ester is an organic compound that belongs to the class of phosphate esters It is derived from diphosphoric acid and tridecyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphosphoric acid, P,P’-ditridecyl ester can be synthesized through the esterification of diphosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of diphosphoric acid, P,P’-ditridecyl ester involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diphosphoric acid, P,P’-ditridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce diphosphoric acid and tridecyl alcohol.
Oxidation: The ester can be oxidized to form corresponding phosphates.
Substitution: The ester can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Diphosphoric acid and tridecyl alcohol.
Oxidation: Corresponding phosphates.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diphosphoric acid, P,P’-ditridecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of diphosphoric acid, P,P’-ditridecyl ester involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The ester can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
Comparación Con Compuestos Similares
Similar Compounds
- Diphosphoric acid, P,P’-diisooctyl ester
- Phosphonic acid, diphenyl ester
- Phosphate esters and anhydrides
Uniqueness
Diphosphoric acid, P,P’-ditridecyl ester is unique due to its specific alkyl chain length and ester configuration. This gives it distinct physical and chemical properties compared to other phosphate esters. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments .
Propiedades
Número CAS |
70714-99-7 |
|---|---|
Fórmula molecular |
C26H56O7P2 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
[hydroxy(tridecoxy)phosphoryl] tridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H56O7P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-34(27,28)33-35(29,30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28)(H,29,30) |
Clave InChI |
BFRSLHVLLJWJPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



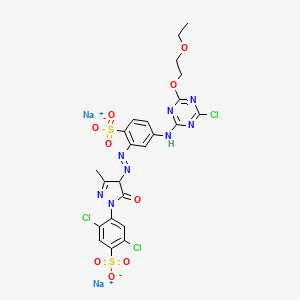
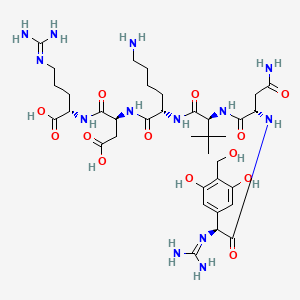
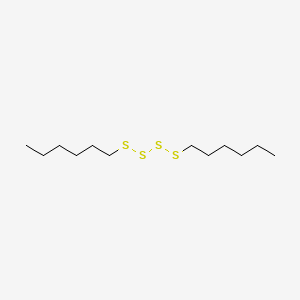
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
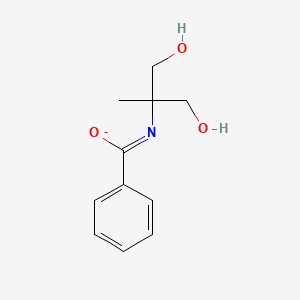
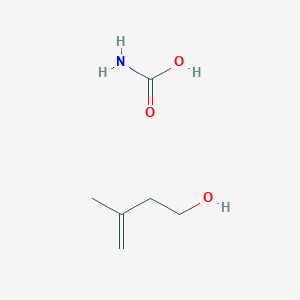
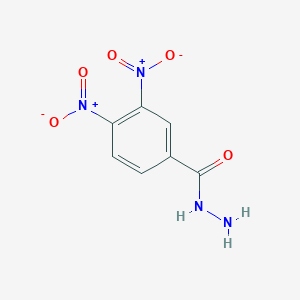
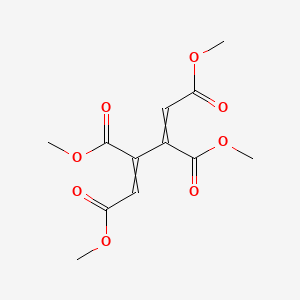
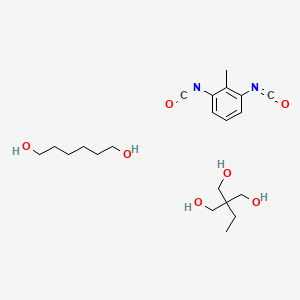
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)

